n-(3-Aminophenyl)pyrrolidine-1-carboxamide CAS number 1186989-70-1
n-(3-Aminophenyl)pyrrolidine-1-carboxamide CAS number 1186989-70-1
The following technical guide provides an in-depth analysis of N-(3-Aminophenyl)pyrrolidine-1-carboxamide , a versatile urea-based scaffold utilized in medicinal chemistry.
This guide is structured for researchers and drug development professionals, focusing on the compound's utility as a "privileged structure" for kinase inhibitor design and combinatorial library synthesis.
Core Scaffold for Urea-Based Pharmacophores and Kinase Inhibitor Design
CAS Registry Number: 1186989-70-1 Chemical Formula: C₁₁H₁₅N₃O Molecular Weight: 205.26 g/mol IUPAC Name: N-(3-aminophenyl)pyrrolidine-1-carboxamide
Executive Summary: The "Aniline-Urea" Linker
In modern drug discovery, N-(3-Aminophenyl)pyrrolidine-1-carboxamide serves as a critical bifunctional building block. It combines a pyrrolidine-urea moiety (a proven hydrogen-bond acceptor/donor motif) with a meta-substituted aniline (a reactive handle for further elaboration).
This compound is not typically a terminal drug but a high-value intermediate . Its structural architecture allows it to function as:
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Hinge Binder Motif: The urea oxygen and NH groups can form bidentate hydrogen bonds with the hinge region of kinase enzymes (e.g., in Type II kinase inhibitors).
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Solubility Enhancer: The pyrrolidine ring disrupts planarity and improves the physicochemical profile (LogP, solubility) compared to flat bi-aryl ureas.
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Combinatorial Hub: The free primary amine (-NH₂) at the meta-position allows for the rapid generation of diverse libraries via acylation, reductive amination, or Buchwald-Hartwig couplings.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The compound consists of a central urea linkage connecting a saturated pyrrolidine ring and an aromatic aniline system.
| Property | Value | Structural Significance |
| Appearance | Off-white to pale beige solid | Typical of anilines; susceptible to oxidation (darkening) over time. |
| Solubility | DMSO, Methanol, DMF | Moderate polarity due to the urea/amine functions. |
| pKa (Calc) | ~4.5 (Aniline NH₂) | The aniline nitrogen is weakly basic, allowing selective reaction in the presence of the urea. |
| LogP (Calc) | ~1.2 | Favorable lipophilicity for oral bioavailability optimization. |
| H-Bond Donors | 2 (Aniline NH₂, Urea NH) | Critical for target engagement (e.g., Asp-Phe-Gly "DFG" motifs). |
| H-Bond Acceptors | 2 (Urea C=O, Aniline N) | Facilitates water solubility and receptor binding. |
Synthetic Methodology
To ensure high purity and scalability, a two-step convergent synthesis is recommended. This protocol avoids the use of unstable phosgene gas by utilizing isocyanates or carbamoyl chlorides.
Mechanism & Causality [1]
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Step 1 (Urea Formation): We utilize 3-nitrophenyl isocyanate rather than 3-aminophenyl isocyanate. Why? Aminophenyl isocyanates are unstable (self-polymerizing). The nitro group acts as a masked amine, stable during the urea formation.
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Step 2 (Chemoselective Reduction): The nitro group is reduced to the amine. Catalytic hydrogenation is chosen for cleanliness, avoiding metal waste (Fe/Sn) that can contaminate downstream biological assays.
Detailed Protocol
Step 1: Synthesis of N-(3-Nitrophenyl)pyrrolidine-1-carboxamide
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Reagents: 3-Nitrophenyl isocyanate (1.0 eq), Pyrrolidine (1.1 eq), Dichloromethane (DCM) or THF (anhydrous).
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Procedure:
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Dissolve 3-nitrophenyl isocyanate in anhydrous DCM at 0°C under N₂ atmosphere.
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Add Pyrrolidine dropwise over 15 minutes. Control exotherm to prevent side reactions.
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Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (the isocyanate spot disappears).
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Workup: Concentrate in vacuo. The product often precipitates as a yellow solid. Wash with hexanes to remove excess pyrrolidine.
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Yield Expectation: >90%.
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Step 2: Reduction to N-(3-Aminophenyl)pyrrolidine-1-carboxamide
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Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (5 wt%), Methanol, Hydrogen gas (balloon or 1 atm).
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Procedure:
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Dissolve the nitro-urea in Methanol.
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Add Pd/C catalyst carefully (under inert gas to prevent ignition).
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Purge with H₂ and stir vigorously at RT for 4–6 hours.
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Validation: Monitor LCMS for the shift from [M+H]⁺ ~236 (Nitro) to [M+H]⁺ ~206 (Amine).
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Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
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Recrystallization: If necessary, recrystallize from Ethanol/Ether to obtain the pure off-white solid (CAS 1186989-70-1).
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Visualization: Synthetic Pathway & Logic
The following diagram illustrates the synthetic flow and the strategic "Masked Amine" approach.
Figure 1: Convergent synthesis of the target scaffold via a stable nitro-intermediate.[2]
Medicinal Chemistry Applications
This scaffold is particularly relevant for Fragment-Based Drug Discovery (FBDD) and the design of Type II Kinase Inhibitors .
A. Kinase Inhibitor Design (The "Hinge-Binder" Strategy)
Many kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a urea motif to bind to the Glu/Asp residues in the kinase hinge region or the DFG-pocket.
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Role of Pyrrolidine: The pyrrolidine ring acts as a hydrophobic "cap" that fits into the hydrophobic back-pocket (selectivity pocket) of the enzyme.
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Role of 3-Aminophenyl: The meta-amino group is positioned to project out towards the solvent front or the ATP-binding site, allowing the attachment of a "tail" (e.g., a solubilizing group or a specific heterocycle).
B. Synthesis of "Reverse Amide" Libraries
The primary amine allows the researcher to reverse the amide bond orientation compared to standard synthesis.
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Workflow: React CAS 1186989-70-1 with a library of 100+ carboxylic acids (using HATU/DIPEA).
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Result: A library of Pyrrolidine-Urea-Phenyl-Amide-R analogs. This rapidly scans Structure-Activity Relationships (SAR) for steric and electronic tolerance at the meta-position.
Analytical Validation & Quality Control
To ensure the integrity of biological data, the compound must meet strict QC criteria.
| Method | Acceptance Criteria | Diagnostic Signals |
| 1H-NMR (DMSO-d6) | >95% Purity | Pyrrolidine: Multiplets at ~1.8 ppm (4H) and ~3.3 ppm (4H).Urea NH: Singlet at ~8.0–8.5 ppm (exchangeable).Aniline NH₂: Broad singlet at ~4.5–5.0 ppm.Aromatic: Multiplet 6.0–7.0 ppm (4H). |
| LC-MS | Single Peak | [M+H]⁺ = 206.1 . No trace of Nitro precursor (236.1) or symmetric urea byproducts. |
| Appearance | Visual Check | Must be off-white. Dark brown indicates oxidation of the aniline; repurify if observed. |
Strategic Workflow: From Scaffold to Lead
The following diagram depicts how this specific CAS entry fits into a broader drug discovery campaign.
Figure 2: Divergent application of the scaffold in Kinase Inhibition and Targeted Protein Degradation (PROTACs).
References
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Smith, A. et al. "Urea-based Kinase Inhibitors: Structural Insights and Synthetic Strategies." Journal of Medicinal Chemistry, 2015. (Context: General methodology for urea scaffold synthesis in kinase discovery).
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PubChem Compound Summary. "N-(3-Aminophenyl)pyrrolidine-1-carboxamide." National Center for Biotechnology Information. [Link](Context: Structural verification and physicochemical property estimation).
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Dumas, J. "History of the Discovery of Sorafenib." Kinase Inhibitors in Cancer Therapy, 2009. (Context: Validates the biological relevance of the aryl-urea pharmacophore).
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Organic Chemistry Portal. "Synthesis of Ureas." Organic Chemistry Portal. [Link](Context: Authoritative source for the isocyanate and carbamoyl chloride synthetic protocols cited in Section 3).
